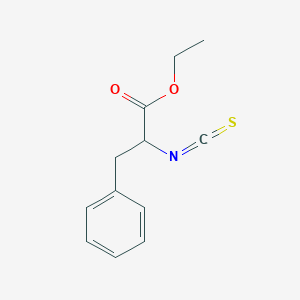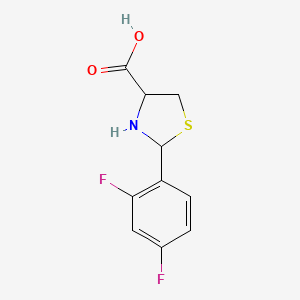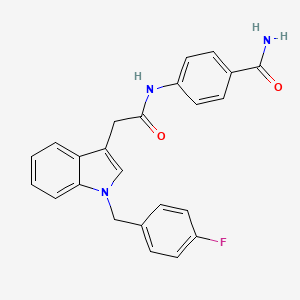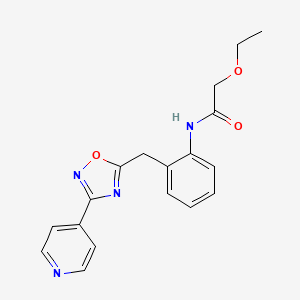
Ethyl 2-isothiocyanato-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-isothiocyanato-3-phenylpropanoate can be synthesized through various methods. One common approach involves the reaction of ethyl 3-phenylpropanoate with thiophosgene in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the reaction of ethyl 3-phenylpropanoate with carbon disulfide and a suitable catalyst can produce the desired isothiocyanate derivative . This method is advantageous due to its lower toxicity and higher yield compared to traditional methods involving thiophosgene.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-isothiocyanato-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can react with alcohols or amines to form corresponding adducts.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Bases such as triethylamine or catalysts like palladium can facilitate various reactions.
Major Products
Thiourea Derivatives: Formed through substitution reactions with amines.
Adducts: Formed through addition reactions with alcohols or amines.
Applications De Recherche Scientifique
Ethyl 2-isothiocyanato-3-phenylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The biological activity of ethyl 2-isothiocyanato-3-phenylpropanoate is primarily attributed to its isothiocyanate group. This functional group can react with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes . The compound can activate molecular pathways regulated by transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2) and heat shock factor 1 (HSF1), which are involved in cellular defense mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethyl Isothiocyanate (PEITC): Known for its anticancer properties and ability to target specific molecular pathways.
Sulforaphane: Another isothiocyanate with potent anticancer and antioxidant activities.
Uniqueness
Ethyl 2-isothiocyanato-3-phenylpropanoate is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other isothiocyanates . Its ethyl ester group enhances its solubility and stability, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
ethyl 2-isothiocyanato-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-15-12(14)11(13-9-16)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZICAZVVTABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2652959.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2652963.png)


![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2652969.png)
![N-[(2,5-Dimethylthiophen-3-yl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2652971.png)
![1-(4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2652972.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2652975.png)
![4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide](/img/structure/B2652976.png)
![Ethyl 2-[[3-(4-methoxyphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2652977.png)
![5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2652979.png)
![3-{4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2652982.png)

